2-Bromo-5-fluoro-3-methoxypyridine

Overview

Description

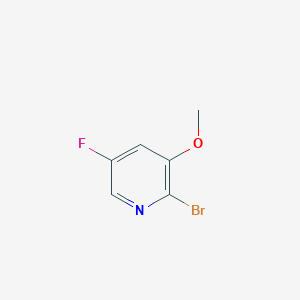

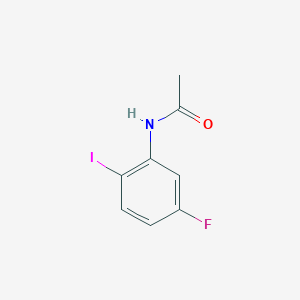

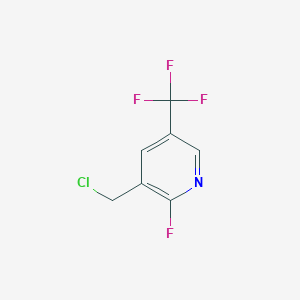

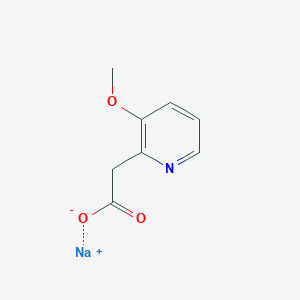

2-Bromo-5-fluoro-3-methoxypyridine is a pyridine derivative . It has a molecular weight of 206.01 and its linear formula is C6H5BrFNO .

Synthesis Analysis

This compound is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . The methods of synthesis of fluoropyridines are presented in a review . The review contains literature data published since 2009 for 2012 .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5BrFNO . It has a molecular weight of 206.01 .Chemical Reactions Analysis

3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . and is stored under an inert atmosphere at room temperature . It has a specific gravity of 1.67 and a refractive index of 1.54 .Scientific Research Applications

Synthesis of Complex Molecules 2-Bromo-5-fluoro-3-methoxypyridine serves as a key intermediate in the synthesis of complex molecules with potential applications in pharmaceutical and medicinal chemistry. For example, it has been utilized in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000). This illustrates its role in the development of compounds targeting neurological pathways.

Building Blocks in Medicinal Chemistry The compound is also highlighted for its role as a halogen-rich intermediate, offering pathways to synthesize pentasubstituted pyridines with functionalities desirable in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022). The ability to introduce various functional groups through halogen dance reactions underpins its utility in crafting molecules with specific biological activities.

Chemoselective Functionalization Further emphasizing its versatility, this compound has been employed in chemoselective functionalization strategies, such as amination. This technique allows for the selective introduction of amine groups, showcasing the compound's adaptability in synthesizing molecules with targeted chemical properties (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety and Hazards

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them a topic of interest in various fields of research and industry .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, which can interact with various biological targets .

Mode of Action

It is known that such compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Bromo-5-fluoro-3-methoxypyridine could act as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of biologically active compounds .

Result of Action

As a potential intermediate in the synthesis of biologically active compounds, it could indirectly contribute to various cellular effects .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction with p38α mitogen-activated protein kinase suggests that this compound may influence the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38α mitogen-activated protein kinase . This kinase is involved in the regulation of inflammatory responses, cell differentiation, and apoptosis. By modulating the activity of p38α mitogen-activated protein kinase, this compound can impact gene expression and cellular metabolism, potentially leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways regulated by p38α mitogen-activated protein kinase. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, potentially affecting its efficacy and cellular effects. In vitro and in vivo studies are necessary to fully understand the long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential effects on cellular processes.

properties

IUPAC Name |

2-bromo-5-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKXGGDBYFFAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)

![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)